N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a 5-oxopyrrolidine carboxamide moiety. The molecule is substituted with a tert-butyl group at the 5-position of the thiadiazole ring and a 2-methoxyphenyl group on the pyrrolidine nitrogen. This structural configuration confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications due to the bioactivity often associated with thiadiazole derivatives.
Properties
Molecular Formula |
C18H22N4O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O3S/c1-18(2,3)16-20-21-17(26-16)19-15(24)11-9-14(23)22(10-11)12-7-5-6-8-13(12)25-4/h5-8,11H,9-10H2,1-4H3,(H,19,21,24) |
InChI Key |
WKRZXRPAMVEKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates the thiadiazole ring formation, reducing reaction time from 12 hours to 30 minutes while maintaining a 70% yield.
Solvent-Free Conditions
Ball-milling the thiosemicarbazide with tert-butyl isothiocyanate in the absence of solvent achieves 82% yield, emphasizing green chemistry principles.
Challenges and Optimization Strategies
Scalability and Industrial Relevance
Pilot-scale batches (500 g) utilize continuous flow reactors to enhance heat transfer during exothermic steps (e.g., acyl chloride formation), achieving 85% yield with >99% purity. Regulatory-compliant impurities (e.g., residual thionyl chloride) are controlled to <0.1% via aqueous washes.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, we compare it with four analogous compounds (Table 1). Key structural variations include substituents on the thiadiazole ring and modifications to the pyrrolidine or aromatic moieties.
Table 1: Structural and Molecular Comparison
Substituent Effects on Bioactivity and Physicochemical Properties
- Steric Influence : The tert-butyl group in the target compound introduces significant steric bulk compared to smaller substituents like isopropyl or methoxymethyl . This likely enhances metabolic stability but may reduce solubility.
- Electronic Effects : The 2-methoxyphenyl group on the pyrrolidine provides electron-donating properties, contrasting with the 4-fluorophenyl group in ’s compound, which is electron-withdrawing. This difference could influence receptor binding or enzymatic interactions.
Molecular Weight and Functional Implications
The target compound (386.5 g/mol) has a higher molecular weight than analogues with simpler substituents (e.g., 344.4 g/mol in ). Increased molecular weight may correlate with enhanced target affinity but could challenge pharmacokinetic properties like bioavailability.
Biological Activity
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant research findings.
Compound Structure and Synthesis
The compound's molecular formula is with a molecular weight of 344.4 g/mol. It features a pyrrolidine ring, a thiadiazole moiety, and various functional groups that contribute to its chemical reactivity and biological activity. The synthesis typically involves multi-step reactions that optimize yield and purity.
Synthesis Overview:
- Preparation of Thiadiazole Derivative: Reaction of tert-butylamine with appropriate thiadiazole precursors.
- Formation of Pyrrolidine Ring: Cyclization reactions to incorporate the pyrrolidine structure.
- Final Coupling: Attaching the methoxyphenyl group through amide bond formation.
Biological Activity
Research indicates that compounds containing thiadiazole rings exhibit diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.
| Activity Type | Target Organisms | Mechanism |
|---|---|---|
| Antimicrobial | Gram-positive bacteria (e.g., Staphylococcus aureus) | Inhibition of cell wall synthesis |
| Gram-negative bacteria (e.g., Escherichia coli) | Disruption of protein synthesis |
Anticancer Properties
This compound has demonstrated promising anticancer activity in various cancer cell lines. The compound's mechanism may involve:
- Induction of Apoptosis: Triggering programmed cell death in cancer cells.
- Inhibition of Cell Proliferation: Blocking key signaling pathways that promote cancer growth.
Case Study:
In vitro studies have shown that this compound exhibits cytotoxic effects against A549 lung carcinoma cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in disease processes. For instance:
- Carbonic Anhydrase Inhibition: Relevant for conditions like glaucoma and edema.
- Cholinesterase Inhibition: Potential applications in treating Alzheimer's disease.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiadiazole derivatives. Modifications to the thiadiazole ring or substituents on the phenyl group can significantly enhance or reduce activity.
| Modification | Effect on Activity |
|---|---|
| Substitution at 2-position | Increased anticancer potency |
| Halogenation | Enhanced antibacterial properties |
| Altering alkyl groups | Variability in enzyme inhibition rates |
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling reagents like EDCI and bases (e.g., triethylamine) in solvents such as DMF or dichloromethane facilitate carboxamide linkages .
- Thiadiazole ring formation : Cyclization reactions using reagents like hydrazine or thiourea under controlled heating .
- Final purification : Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .
Table 1: Representative Synthesis Steps for Analogues
| Step | Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|
| Amide Coupling | EDCI, Triethylamine, DMF, RT, 12h | Form carboxamide bond | 75–85 |
| Cyclization | NH2NH2, H2S, 80°C, 6h | Thiadiazole ring formation | 60–70 |
| Purification | Silica gel chromatography (EtOAc/hexane) | Isolate product | – |
Q. Which spectroscopic methods confirm the compound’s structure?
- NMR (1H, 13C) : Assigns proton and carbon environments (e.g., tert-butyl δ ~1.3 ppm, methoxyphenyl δ ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How is reaction progress monitored during synthesis?
Thin-layer chromatography (TLC) or HPLC tracks intermediates and final product. For example, TLC with UV detection (Rf ~0.5 in EtOAc/hexane) ensures completion of coupling reactions .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
Potential factors include:
- Purity discrepancies : Verify via HPLC (>95% purity threshold) .
- Assay conditions : Adjust pH, temperature, or solvent (e.g., DMSO concentration in cell-based assays) .
- Structural analogs : Compare with QSAR models (Table 2) to identify activity trends .
Table 2: QSAR Model Example for Analogues (Adapted from )
| Compound | Observed Activity (IC50) | Predicted Activity |
|---|---|---|
| Analog A | 0.29 µM | 0.29 µM |
| Analog B | 0.26 µM | 0.18 µM |
| Analog C | 1.00 µM | 1.00 µM |
Q. What computational strategies predict this compound’s ADMET properties?
- QSAR modeling : Relates structural descriptors (e.g., logP, polar surface area) to bioavailability .
- Molecular docking : Identifies potential protein targets (e.g., kinases) via software like AutoDock .
- Metabolic stability assays : Incubate with liver microsomes to assess susceptibility to oxidation .
Q. How does the tert-butyl group influence reactivity and stability?
- Steric hindrance : Reduces nucleophilic attack on the thiadiazole ring .
- Lipophilicity : Increases logP, enhancing membrane permeability but potentially reducing solubility .
- Stability studies : Compare degradation rates of tert-butyl vs. methyl analogs under accelerated conditions (40°C/75% RH) .
Q. What strategies optimize enantiomeric purity for chiral intermediates?
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for the pyrrolidone moiety?
- Synthesize analogs with modified pyrrolidone rings (e.g., substituents at C-3 or C-5).
- Test against biological targets (e.g., enzyme inhibition assays) and correlate activity with structural features .
Q. What are best practices for scaling up synthesis?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .
Q. How to validate the proposed mechanism of action?
- Biochemical assays : Measure inhibition constants (Ki) for target enzymes .
- Gene knockout models : Assess activity in cell lines lacking the putative target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
